molecular formula C12H9N3O B2954595 1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 161922-05-0

1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B2954595
CAS No.: 161922-05-0
M. Wt: 211.224
InChI Key: PVHFMWYEVYEBCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound featuring a benzimidazolone core substituted at the 1-position with a pyridin-3-yl group. This scaffold is notable for its versatility in medicinal chemistry, as modifications to the substituent groups can confer diverse biological activities, including enzyme inhibition, antimicrobial effects, and receptor modulation . The pyridine ring introduces a nitrogen-rich aromatic system, which may enhance hydrogen bonding or π-π interactions with biological targets compared to aliphatic or other aromatic substituents.

Properties

IUPAC Name

3-pyridin-3-yl-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c16-12-14-10-5-1-2-6-11(10)15(12)9-4-3-7-13-8-9/h1-8H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHFMWYEVYEBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161922-05-0
Record name 1-(pyridin-3-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 3-aminopyridine with o-phenylenediamine, followed by cyclization under acidic conditions . Another approach involves the use of palladium-catalyzed cross-coupling reactions to form the desired heterocyclic structure .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis are utilized to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted analogs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The benzimidazolone core is a privileged structure in drug discovery. Below is a detailed comparison of 1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one with key analogs, focusing on structural variations and their pharmacological implications.

1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one Derivatives

  • Structural Difference : Replacement of the pyridin-3-yl group with a piperidin-4-yl moiety.
  • Biological Activity: PLD Inhibition: These compounds are potent phospholipase D (PLD) inhibitors but lack isoform selectivity (e.g., PLD1 vs. PLD2). Antimicrobial Activity: Derivatives with 5,6-dimethoxy indanone Schiff’s bases exhibited broad-spectrum activity (MIC: 4–16 µg/mL against S. aureus and C. albicans) .
  • Key Insight : The piperidine ring enhances solubility and membrane permeability but may reduce target specificity compared to pyridine-containing analogs.

Triazinoindol-Benzimidazolones

  • Structural Difference: A triazinoindol group replaces the pyridin-3-yl substituent.
  • Biological Activity :
    • Antitubercular Activity : The compound SID 7975595 inhibited M. tuberculosis growth (IC₅₀ = 90 nM) by targeting cell wall biosynthesis enzymes .
  • Key Insight : The larger "two-headed" structure improves binding to bacterial enzymes but may limit pharmacokinetic properties due to increased molecular weight.

1,3,8-Triazaspiro[4,5]decan-4-one Scaffold

  • Structural Difference : Replacement of the benzimidazolone core with a spirocyclic system.
  • Biological Activity :
    • PLD2 Selectivity : Compounds 72 and 82 showed 10–40-fold selectivity for PLD2 over PLD1 (e.g., IC₅₀ = 46 nM for PLD1 vs. 933 nM for PLD2 for compound 69) .
  • Key Insight : The spirocyclic scaffold introduces conformational rigidity, enhancing isoform selectivity through steric and electronic effects.

Halogenated Derivatives

  • Structural Difference : Halogens (Cl, F, Br) introduced at the 5-position of the benzimidazolone core.
  • Biological Activity :
    • Dual PLD1/2 Inhibition : 5-Chloro derivatives (e.g., compound 12e) showed dual inhibition (IC₅₀ = 120 nM for PLD1, 360 nM for PLD2) .
  • Key Insight : Halogenation increases potency by modulating electron density and improving target affinity.

Data Tables

Table 1. Comparison of PLD Inhibitory Activity

Compound PLD1 IC₅₀ (nM) PLD2 IC₅₀ (nM) Selectivity Ratio (PLD1/PLD2) Reference
Halopemide 660 680 0.97
Compound 58 660 6800 10.3
Compound 69 46 933 20.3
Compound 72 (spirocyclic) 320 32 0.1 (PLD2-preferring)

Table 2. Antimicrobial Activity of Benzimidazolone Derivatives

Compound MIC (µg/mL)
1-(Piperidin-4-yl) derivative 4–16
Triazinoindol-benzimidazolone 0.09–0.18

Key Findings and Insights

Substituent-Driven Selectivity : The pyridin-3-yl group in 1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one may offer distinct electronic properties compared to piperidine or spirocyclic analogs, influencing target engagement and selectivity.

Isoform Selectivity : Structural rigidity (e.g., spirocyclic systems) or halogenation can dramatically shift selectivity profiles, as seen in PLD inhibitors .

Therapeutic Versatility: Minor modifications to the benzimidazolone scaffold enable applications ranging from anticancer agents (e.g., cytotoxicity in MDA-MB-231 cells ) to anticonvulsants (e.g., MES model activity ).

Biological Activity

1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one, a heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C12H9N3OC_{12}H_{9}N_{3}O with a molecular weight of 213.22 g/mol. Its structure features a benzimidazole ring fused with a pyridine moiety, contributing to its biological activity.

The mechanisms underlying the biological activity of 1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one are complex and involve multiple pathways:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties by disrupting microbial cell membranes and inhibiting essential protein synthesis, leading to cell death .
  • Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells, particularly in MCF cell lines, with an IC50 value indicating effective cytotoxicity . It has been shown to suppress tumor growth in vivo models .
  • Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of various enzymes linked to cancer progression and other diseases .

Biological Activity Overview

Activity Type Description IC50 Values
AntimicrobialEffective against Gram-positive and Gram-negative bacteriaMIC values ranging from 40 μg/mL to 500 μg/mL
AnticancerInduces apoptosis in cancer cell linesIC50 ~ 25.72 μM in MCF cells
Enzyme InhibitionInhibits insulin-like growth factor 1-receptor (IGF-1R)Varies by structural modifications

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of various derivatives of benzimidazole compounds, including 1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one, against multiple bacterial strains. The results demonstrated significant inhibitory action against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 40 μg/mL for certain derivatives .
  • Anticancer Potential : In a series of experiments involving tumor-bearing mice, the compound was shown to significantly reduce tumor size compared to controls. Flow cytometry analysis indicated that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .
  • Enzyme Inhibition Studies : The structure-activity relationship (SAR) studies indicated that modifications at the pyridine ring enhanced the inhibitory potency against IGF-1R, suggesting that further chemical modifications could optimize its therapeutic efficacy .

Q & A

Q. What are the common synthetic routes for preparing 1-(pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one?

  • Methodological Answer : The compound is typically synthesized via alkylation of benzimidazol-2-one derivatives. For example, reacting 1H-benzo[d]imidazol-2(3H)-one with pyridinyl-substituted alkyl halides (e.g., 3-(bromomethyl)pyridine) in the presence of a base such as potassium carbonate (K₂CO₃) and a phase-transfer catalyst (e.g., tetra-n-butylammonium bromide) under mild conditions (40–60°C) . Characterization involves ¹H/¹³C NMR (to confirm substitution patterns), IR spectroscopy (to verify functional groups like C=O at ~1700 cm⁻¹), and mass spectrometry (HRMS for molecular ion confirmation) .

Q. How can researchers optimize reaction yields for benzimidazole derivatives with pyridinyl substituents?

  • Methodological Answer : Yield optimization involves:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions.
  • Catalyst use : Phase-transfer catalysts (e.g., TBAB) improve alkylation efficiency .
  • Temperature control : Moderate heating (50–70°C) balances reactivity and side-product formation.
    For example, yields exceeding 80% were reported for similar compounds using these conditions .

Q. What spectroscopic techniques are essential for characterizing 1-(pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one?

  • Methodological Answer :
  • ¹H NMR : Identifies aromatic protons (δ 7.0–8.5 ppm for pyridinyl and benzimidazole rings) and NH protons (δ ~10–12 ppm, broad singlet) .
  • ¹³C NMR : Confirms carbonyl carbons (δ ~160 ppm) and aromatic carbons .
  • IR : Detects C=O stretching (~1680–1720 cm⁻¹) and N-H bending (~1500 cm⁻¹) .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ for C₁₂H₁₀N₃O: 220.0876) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of 1-(pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G* basis sets to calculate electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., antimicrobial enzymes) using software like AutoDock Vina. For example, derivatives with triazole-thiazole hybrids showed favorable binding to microbial active sites .

Q. What strategies resolve contradictions in antimicrobial activity data for benzimidazole derivatives?

  • Methodological Answer :
  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on bioactivity. For instance, fluorinated aryl groups enhanced activity against Gram-negative bacteria in similar compounds .
  • Standardized Assays : Use CLSI/MIC protocols to minimize variability. Discrepancies in MIC values may arise from differences in bacterial strains or assay conditions .

Q. How do thermal stability studies inform formulation strategies for benzimidazole-based pharmaceuticals?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., 250–300°C for stable derivatives) .
  • Differential Thermal Analysis (DTA) : Identifies phase transitions (e.g., melting points >300°C for crystalline forms) .
    Data from these studies guide excipient selection (e.g., heat-stable polymers) for solid dosage forms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.